molecular formula C27H21BrN2O4 B11534562 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 339299-58-0

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11534562
CAS No.: 339299-58-0
M. Wt: 517.4 g/mol
InChI Key: LHCKYKOZWAQYRZ-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a hydrazone-based ester derivative characterized by a 3-bromobenzoate backbone, a methoxy group at the 2-position, and a carbohydrazonoyl moiety substituted with a 1-naphthylacetyl group. Key structural features include:

  • Ester linkage: Connects the 3-bromobenzoate group to the phenyl ring.
  • Hydrazone bridge: Facilitates conjugation between the phenyl ring and the 1-naphthylacetyl group.
  • Electron-withdrawing bromine: Enhances stability and influences reactivity.

Properties

CAS No.

339299-58-0

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C27H21BrN2O4/c1-33-25-14-18(12-13-24(25)34-27(32)21-9-5-10-22(28)15-21)17-29-30-26(31)16-20-8-4-7-19-6-2-3-11-23(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+

InChI Key

LHCKYKOZWAQYRZ-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps:

    Formation of the Naphthylacetyl Hydrazone: The initial step involves the reaction of 1-naphthylacetic acid with hydrazine to form the corresponding hydrazone.

    Coupling with Methoxyphenyl Bromobenzoate: The hydrazone is then coupled with 2-methoxy-4-bromobenzoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
2-Methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 3-bromobenzoate 4-methylphenylsulfonyl C22H19BrN2O5S 519.37 Sulfonyl group enhances polarity; potential for hydrogen bonding.
4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate 4-methylphenoxyacetyl C23H19BrN2O4 467.32 Phenoxy group increases lipophilicity; moderate steric hindrance.
2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate 2-methylphenoxyacetyl C24H21BrN2O5 497.07 (M+H)+ Ortho-methyl substitution may reduce rotational freedom; CCS = 205.1 Ų (M+H)+
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate 3-nitrobenzoyl C22H16BrN3O6 498.29 Nitro group introduces strong electron-withdrawing effects; higher reactivity.
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate 1-naphthylamino-oxoacetyl C27H23N3O5 482.17 (M+H)+ Ethoxy group increases hydrophobicity; CCS = 216.3 Ų (M+H)+.
4-{2-[(2-bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate 2-bromo-4-methylphenoxyacetyl C23H18Br2N2O4 562.12 Dual bromine atoms enhance halogen bonding; potential for dimerization.

Biological Activity

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its effects on various biological systems.

Chemical Structure and Properties

The compound has the following structural formula:

C28H24N2O5\text{C}_{28}\text{H}_{24}\text{N}_{2}\text{O}_{5}

It features a methoxy group, a naphthylacetyl moiety, and a bromobenzoate group, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, derivatives of methoxy-substituted phenyl compounds have shown cytotoxic effects against various human cancer cell lines, including HeLa and MCF7 cells. These compounds often target tubulin, disrupting microtubule polymerization, which is crucial for cell division.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TargetedIC50 (µM)Mechanism of Action
Compound AHeLa0.25Tubulin inhibition
Compound BMCF70.15Microtubule destabilization
2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoateTBDTBDTBD

Note: TBD represents data yet to be determined in ongoing research.

The proposed mechanism for the antitumor activity includes:

  • Microtubule Disruption : Similar compounds have been shown to bind at the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : Compounds that target microtubules often trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the efficacy of methoxy-substituted compounds against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Mechanistic Insights : Another study explored the binding interactions of similar compounds with tubulin using molecular docking simulations. The findings suggested that specific substitutions on the phenyl ring enhanced binding affinity and selectivity towards tubulin .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-bromobenzoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify functional groups, aromatic protons, and substituent positions. For example, the methoxy group (-OCH3\text{-OCH}_3) typically resonates at δ 3.8–4.0 ppm in 1^1H NMR, while bromine substituents influence nearby proton splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can confirm molecular weight and fragmentation patterns. For structurally related compounds, GC-MS fragmentation has been used to identify key moieties like the naphthyl group .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D arrangement. Similar phenacyl benzoate derivatives have been analyzed to determine bond angles and packing behavior, which is critical for reactivity studies .

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical?

  • Methodological Answer :

  • Stepwise Synthesis :

Hydrazone Formation : React 1-naphthylacetyl hydrazine with a carbonyl precursor under acidic conditions (e.g., acetic acid, 60–80°C) to form the carbohydrazonoyl moiety .

Esterification : Couple the intermediate with 3-bromobenzoyl chloride using a base (e.g., DMAP) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

  • Key Conditions :
  • Moisture-free environments to prevent hydrolysis of reactive intermediates.
  • Reaction monitoring via TLC (Rf values ~0.4–0.5 in ethyl acetate/hexane) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

  • Methodological Answer :

  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min). Purity ≥95% is typical for research-grade material, as seen in analogous benzoate derivatives .
  • Melting Point Analysis : Sharp melting ranges (e.g., 174–176°C for related hydrazonoyl esters) indicate homogeneity .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound while maintaining scalability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency. For example, Pd(OAc)2_2 increased yields in analogous Suzuki-Miyaura reactions .
  • Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of aromatic intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hrs to 2 hrs) while achieving yields >70%, as demonstrated for similar esters .

Q. How should researchers address contradictory biological activity data across different cell lines or assays?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC50_{50} values in multiple cell lines (e.g., HeLa, HEK293) to identify cell-specific toxicity thresholds .
  • Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. For instance, discrepancies in enzyme inhibition may arise from assay interference by the bromobenzoyl group .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out degradation as a cause of variability .

Q. What computational approaches predict the reactivity of the carbohydrazonoyl moiety in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For hydrazone derivatives, the C=N\text{C=N} bond often acts as an electrophilic center .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior, which influence reaction kinetics .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H2_2O2_2) conditions at 40°C for 48 hrs. Monitor degradation via HPLC .
  • Arrhenius Analysis : Accelerate stability testing at elevated temperatures (e.g., 50–60°C) to extrapolate shelf-life under standard storage (25°C) .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies, and what modifications enhance bioactivity?

  • Methodological Answer :

  • Analog Library Synthesis : Replace the naphthyl group with phenyl or anthracenyl moieties to assess π-π stacking effects. For example, 3-fluorobenzoyl analogs showed improved enzyme inhibition .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position of the phenyl ring to modulate electronic properties and binding affinity .

Data Contradiction Analysis Example

  • Observed Contradiction : Variable IC50_{50} values in kinase inhibition assays.
  • Resolution Strategy :
    • Protein Binding Assays : Use surface plasmon resonance (SPR) to measure direct binding constants, avoiding cellular metabolic interference .
    • Crystal Structure Analysis : Co-crystallize the compound with the target kinase to identify binding pose discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.